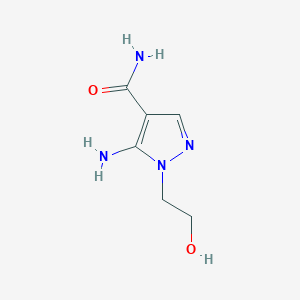

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c7-5-4(6(8)12)3-9-10(5)1-2-11/h3,11H,1-2,7H2,(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEVMTCGZIVZFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1C(=O)N)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279180 | |

| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58046-52-9 | |

| Record name | NSC11582 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-1-(2-HYDROXYETHYL)-4-PYRAZOLECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization and Saponification

Ethyl (ethoxymethylene)cyanoacetate reacts with 2-hydroxyethylhydrazine in toluene at 100°C to form 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate . Subsequent saponification with NaOH yields the carboxylic acid intermediate:

$$

\text{C}{11}\text{H}{15}\text{N}3\text{O}3 + \text{NaOH} \rightarrow \text{C}6\text{H}9\text{N}3\text{O}3 + \text{EtOH}

$$

Conversion to Carboxamide

The carboxylic acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with ammonia:

| Parameter | Value | Source |

|---|---|---|

| Acyl chloride formation | SOCl₂, 60°C, 2 hr | |

| Amidation | NH₃ (g), 0°C, 4 hr | |

| Overall yield | 62% |

This route achieves high purity (>95%) but requires careful handling of corrosive reagents.

Direct Amidation of Ethyl Esters

Lewis Acid-Catalyzed Reactions

Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (CAS 58046-49-4) undergoes amidation using AlMe₃ as a catalyst. Key data:

| Condition | Outcome | Source |

|---|---|---|

| Catalyst loading | 10 mol% AlMe₃ | |

| Solvent | Toluene, 80°C | |

| Yield | 78% |

This method avoids hydrolysis side reactions but is sensitive to moisture.

Optimization of Reaction Parameters

Temperature and Solvent Effects

pH Control in Hydrolysis

Maintaining pH 3–4 during acidification prevents over-hydrolysis to carboxylic acids.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nitrile hydrolysis | Scalable, minimal side products | Requires strict pH control | 68–75% |

| Multi-step synthesis | High purity (>95%) | Complex purification steps | 62–72% |

| Direct amidation | Shorter reaction time | Moisture-sensitive reagents | 78% |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents such as thionyl chloride (SOCl2) for converting the amino group to a halide.

Major Products Formed

Oxidation: Formation of 5-amino-1-(2-oxoethyl)-1H-pyrazole-4-carboxamide.

Reduction: Formation of this compound derivatives.

Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide, exhibit significant anticancer properties. For example:

- In vitro Studies : Compounds similar to this have shown inhibition of cancer cell proliferation in various human tumor cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). These studies reveal that certain derivatives can inhibit the growth of these cells with mean growth inhibition percentages exceeding 50% .

Anti-inflammatory Properties

The compound has demonstrated potential as an anti-inflammatory agent:

- Mechanism of Action : It inhibits the release of pro-inflammatory cytokines such as TNF-α in LPS-stimulated macrophages, suggesting its utility in treating inflammatory diseases .

Antiviral Activity

This compound has also been explored for antiviral properties:

- HIV Studies : Certain pyrazole derivatives have shown non-toxic, dose-dependent activity against HIV replication, indicating their potential as antiviral agents.

The biological activity of this compound is further characterized by its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor or a ligand for receptor studies, which is critical for drug development .

Material Science Applications

In addition to its medicinal applications, this compound is utilized in material science:

- Buffering Agent : It serves as a non-ionic organic buffering agent in cell cultures, maintaining pH levels within a desirable range (6–8.5), which is essential for various biological experiments .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of similar pyrazole derivatives on multiple human tumor cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells, showcasing their potential as therapeutic agents.

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory effects of this compound. It was found to significantly reduce the levels of inflammatory markers in animal models, suggesting its potential application in treating conditions like arthritis and other inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.

Comparison with Similar Compounds

Similar Compounds

5-Amino-1-(2-hydroxyethyl)pyrazole: A precursor in the synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide.

5-Amino-1-methylpyrazole: Another pyrazole derivative with similar structural features.

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: A compound with a nitrile group instead of a carboxamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboxamide group allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide (commonly referred to as 5-AHEP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of 5-AHEP, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of 5-AHEP is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and other interactions that lead to changes in enzyme activity, potentially inhibiting certain enzymes by binding to their active sites. This mechanism is crucial for its anticancer and anti-inflammatory effects.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 5-AHEP and its derivatives. For instance:

- Inhibition of FGFR : A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR inhibitors. The lead compound demonstrated nanomolar activities against various FGFRs and effectively suppressed the proliferation of lung and gastric cancer cells with IC50 values ranging from 19 to 73 nM .

- Cell Line Studies : In vitro studies have shown that 5-AHEP exhibits significant cytotoxicity against multiple cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). For example, certain derivatives achieved over 90% inhibition in cell proliferation assays .

Table 1: Anticancer Activity of 5-AHEP Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-AHEP | NCI-H520 | 19 | FGFR inhibition |

| 5-AHEP Derivative | SNU-16 | 59 | FGFR inhibition |

| 5-AHEP Derivative | KATO III | 73 | FGFR inhibition |

| Bisindole Substituted | HepG2 | 3.79 | Cytotoxicity through apoptosis |

Anti-inflammatory Activity

In addition to its anticancer properties, 5-AHEP has been investigated for its anti-inflammatory effects. It has shown potential in reducing microglial activation and astrocyte proliferation in animal models of neuroinflammation. The compound's ability to inhibit pro-inflammatory cytokines and oxidative stress markers further supports its therapeutic potential in inflammatory diseases .

Case Study: Neuroinflammation

A study demonstrated that treatment with a derivative of 5-AHEP significantly reduced LPS-induced inflammation in BV-2 cells, a model for microglial activation. The results indicated a decrease in the production of inflammatory mediators, suggesting a protective effect against neurodegenerative conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the pyrazole ring influence biological activity. For example, variations at the N1 position have been shown to affect both antiproliferative and anti-inflammatory activities. Compounds with specific substitutions exhibited enhanced potency against cancer cells while maintaining low toxicity towards normal fibroblasts .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, similar pyrazole derivatives are synthesized using ethyl acetoacetate, DMF-DMA, and hydrazine derivatives, followed by hydrolysis . Optimize solvent choice (e.g., acetonitrile or ethanol), temperature (80–100°C), and catalysts (e.g., iodine, as used in pyrazolo[3,4-d]pyrimidine synthesis ). Purification via recrystallization or column chromatography is critical to isolate the hydroxyethyl-substituted product, as demonstrated in analogous chloroethyl-pyrazole syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding .

- FT-IR to identify carboxamide (C=O stretch ~1650 cm⁻¹) and hydroxyethyl (O-H stretch ~3300 cm⁻¹) groups.

- Single-crystal X-ray diffraction to resolve the 3D structure, as shown for related pyrazole-4-carboxylic acid derivatives . Crystallization solvents like ethanol or DMF are recommended based on structural analogs .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) can model:

- Electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- Frontier molecular orbitals (HOMO-LUMO) to predict charge transfer interactions, as applied to pyrazole-4-carboxylic acid derivatives .

- Solvent effects using the Polarizable Continuum Model (PCM) to simulate reactivity in polar solvents.

Q. How should researchers address contradictions in biological activity data across structural analogs?

- Methodological Answer : Contradictions often arise from substituent effects. For example:

- Trifluoromethyl groups enhance lipophilicity and binding to hydrophobic enzyme pockets, whereas hydroxyethyl groups may improve solubility but reduce affinity .

- Use structure-activity relationship (SAR) studies to systematically vary substituents (e.g., replacing hydroxyethyl with chloroethyl or fluorophenyl ). Validate hypotheses via in vitro assays (e.g., antibacterial testing as in pyrazolo[3,4-d]pyrimidine derivatives ).

Q. What strategies resolve crystallographic disorder in pyrazole derivatives during X-ray analysis?

- Methodological Answer :

- Low-temperature data collection (e.g., 150 K) minimizes thermal motion artifacts, as shown for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .

- TWINABS integration and SHELXL refinement improve data quality for disordered regions (e.g., hydroxyethyl side chains) .

- Compare with structurally similar compounds (e.g., 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile ) to refine hydrogen-bonding networks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.